molecular formula C12H7N3O4 B1270953 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione CAS No. 62578-85-2

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione

Cat. No.: B1270953
CAS No.: 62578-85-2
M. Wt: 257.2 g/mol
InChI Key: PRYNAPNTIQGRGK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high chemosensor selectivity in the determination of anions, particularly through the photoinduced electron transfer effect . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can be detected through changes in fluorescence or other spectroscopic properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown antitumor activity against different cancer cell lines, indicating its potential in cancer research . The impact of this compound on cellular processes is mediated through its interactions with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The principal mechanism of action is the photoinduced electron transfer effect, which leads to the formation of stable complexes with target molecules . These interactions result in significant changes in the biochemical pathways within the cell, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits stable chemosensor activity over time, with significant changes in luminescence intensity caused by specific cations . These temporal effects are essential for understanding the long-term impact of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits antitumor activity at specific concentrations, with distinct selectivity against different cancer cell lines . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to form stable complexes with target molecules plays a significant role in its metabolic activity . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are critical for its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s effectiveness in biochemical research, as they determine its interactions with target molecules within the cell.

Chemical Reactions Analysis

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include iodonium salts, N-vinylcarbazole, and 2,4,6-tris(trichloromethyl)-1,3,5-triazine . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione is unique due to its specific structural features and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNAPNTIQGRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364281
Record name 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62578-85-2
Record name 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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